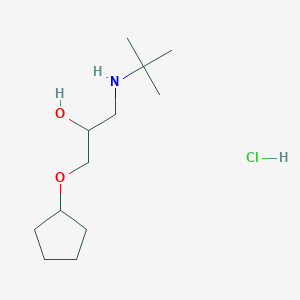![molecular formula C15H23ClN2O3 B6051584 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride](/img/structure/B6051584.png)
2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride, also known as HPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPEB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are important neurotransmitters involved in mood regulation. In addition, 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride has been shown to reduce oxidative stress and inflammation, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride has been shown to have various biochemical and physiological effects, including its ability to modulate neurotransmitter levels in the brain, reduce oxidative stress and inflammation, and improve cognitive function. 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride has also been shown to have a protective effect on neurons, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
The advantages of using 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride in lab experiments include its potential therapeutic applications and its ability to modulate neurotransmitter levels in the brain. However, the limitations of using 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride in lab experiments include the lack of understanding of its mechanism of action and the potential for side effects.
将来の方向性
There are several future directions for the study of 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride, including its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to understand the mechanism of action of 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride and its potential side effects. Other future directions include the development of new synthesis methods for 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride and the study of its effects on other neurotransmitters and physiological systems in the body.
Conclusion
In conclusion, 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride has been shown to have a protective effect on neurons, reduce oxidative stress and inflammation, and modulate neurotransmitter levels in the brain. However, further research is needed to fully understand the potential therapeutic applications and side effects of 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride.
合成法
2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride can be synthesized using various methods, including the reaction of 2-hydroxy-4-methoxybenzoic acid with piperidine to form 2-hydroxy-4-methoxy-N-(1-piperidinyl)benzamide, followed by the reaction of the resulting compound with 2-bromoethylamine hydrochloride to form 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride hydrochloride. Another method involves the reaction of 2-hydroxy-4-methoxybenzoic acid with piperidine to form 2-hydroxy-4-methoxy-N-(1-piperidinyl)benzamide, followed by the reaction of the resulting compound with 2-chloroethylamine hydrochloride to form 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride hydrochloride.
科学的研究の応用
2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride has been studied for its potential therapeutic applications, including its use as a neuroprotective agent, antidepressant, and antipsychotic. 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride has been shown to have a protective effect on neurons by reducing oxidative stress and inflammation. In addition, 2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride has been shown to have antidepressant and antipsychotic effects by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.
特性
IUPAC Name |
2-hydroxy-4-methoxy-N-(2-piperidin-1-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-20-12-5-6-13(14(18)11-12)15(19)16-7-10-17-8-3-2-4-9-17;/h5-6,11,18H,2-4,7-10H2,1H3,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUQYXFCPPVIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051510.png)
![9-(4-methylphenyl)-8-[(3-pyridinylmethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B6051514.png)
![6-methyl-4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6051522.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6051524.png)
![ethyl 4-({2-[3-(dimethylamino)-2-hydroxypropoxy]-5-methoxybenzyl}amino)-1-piperidinecarboxylate](/img/structure/B6051525.png)
![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6051533.png)
![2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6051538.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B6051544.png)
![N-methyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B6051568.png)
![methyl 2,2-dimethyl-5-{[(4-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6051572.png)


![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,2-benzenediol](/img/structure/B6051588.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-methoxyphenyl)guanidine](/img/structure/B6051598.png)